molecular formula C20H16ClN3O4 B10991568 methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B10991568
M. Wt: 397.8 g/mol
InChI Key: DIKHKWRQJNXNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the regulation of cellular processes through the deacetylation of non-histone substrates. Its high selectivity for HDAC6 over other HDAC isoforms, particularly Class I HDACs, makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6 . The primary research value of this compound lies in its ability to induce the hyperacetylation of α-tubulin, a major HDAC6 substrate, without significantly affecting histone acetylation, thereby enabling researchers to study tubulin-mediated processes in isolation. This mechanism is leveraged in oncology research to investigate pathways of cell death, as HDAC6 inhibition can impair aggresome function, disrupt chaperone activity, and synergize with proteasome inhibitors to induce apoptosis in multiple myeloma and other hematological malignancies . Beyond cancer, this inhibitor is a critical tool in neuroscience for exploring the role of HDAC6 in neurodegenerative diseases; it has been shown to improve mitochondrial transport and reduce pathological tau accumulation in models of Alzheimer's disease . Furthermore, its application extends to immunology and inflammation research, where HDAC6 modulates immune synapse formation and the production of pro-inflammatory cytokines. By providing a selective pharmacological means to target HDAC6, this compound empowers researchers to elucidate its function in cell motility, protein degradation, and immune response across a wide spectrum of experimental models.

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

methyl 4-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C20H16ClN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25)

InChI Key

DIKHKWRQJNXNSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Hydrazines react with 1,4-diketones or γ-keto esters under acidic or basic conditions to form pyridazinones. For example, 3-(4-chlorophenyl)-6-hydroxypyridazine can be synthesized using:

  • Hydrazine hydrate and ethyl 3-(4-chlorophenyl)-2,4-dioxopentanoate in ethanol under reflux.

  • Reaction mechanism : Nucleophilic attack by hydrazine at the carbonyl groups, followed by cyclization and dehydration (Figure 1).

Key data :

Starting MaterialConditionsYield (%)Source
Ethyl γ-keto esterHCl/EtOH, reflux72
1,4-Diketone derivativeNaOH/EtOH, 80°C68

Diazonium Salt Coupling

Aryl diazonium salts, generated from 4-chloroaniline, couple with electron-deficient alkenes or cyanoesters to form pyridazinones. For instance:

  • 4-Chlorobenzenediazonium chloride reacts with diethyl 2-cyano-3-methylglutaconate in aqueous HCl to yield 3-(4-chlorophenyl)-6-hydroxypyridazine.

Advantages :

  • Regioselective formation of the 3-aryl substituent.

  • Scalable under mild conditions (0–5°C).

Acetylation of the Pyridazinone Core

The N1 position of the pyridazinone ring is acetylated to introduce the reactive acetyl linker.

Alkylation with Chloroacetyl Chloride

  • Reagents : Chloroacetyl chloride, anhydrous potassium carbonate, dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Mechanism : SN2 displacement at the chloroacetyl chloride’s α-carbon, facilitated by the pyridazinone’s lone pair on N1 (Figure 2).

Yield optimization :

  • Excess chloroacetyl chloride (1.5 equiv.) improves conversion to 1-chloroacetyl-3-(4-chlorophenyl)-6-hydroxypyridazine (87% yield).

Coupling with Methyl 4-Aminobenzoate

The final step involves forming an amide bond between the acetylated pyridazinone and methyl 4-aminobenzoate.

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 24 hours.

  • Mechanism : Activation of the carboxylic acid (from hydrolyzed chloroacetyl intermediate) to an NHS ester, followed by nucleophilic attack by the amine.

Critical parameters :

ParameterOptimal ValueYield Impact
EDC Equiv.1.2+15%
Reaction Time24 hMaximal
SolventDCM89%

Azide Coupling Methodology

An alternative approach uses in situ-generated acyl azides:

  • React the acetylated pyridazinone with sodium nitrite and hydrazine hydrate to form an acyl azide.

  • Couple with methyl 4-aminobenzoate under Staudinger conditions.

Advantages :

  • Avoids racemization.

  • Suitable for sterically hindered amines.

Purification and Characterization

Crude product is purified via:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Recrystallization from methanol/water.

Analytical data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21–8.34 (2H, pyridazinone ArH), 7.95–8.1 (2H, benzoate ArH), 4.81 (2H, CH2), 3.89 (3H, OCH3).

  • HPLC Purity : >98%.

Challenges and Optimization Strategies

Regioselectivity in Pyridazinone Formation

Diazonium coupling favors 3-aryl substitution due to electronic effects, while cyclocondensation requires strict stoichiometry to avoid diastereomers.

Stability of Acyl Intermediates

Chloroacetyl intermediates are moisture-sensitive; reactions must be conducted under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents Molecular Weight Key Differences Potential Impact
This compound 4-Chlorophenyl, methyl benzoate 410.83 Reference compound Anticonvulsant/anti-inflammatory potential inferred from analogs
4-[({[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid (CAS 1282142-78-2) 4-Chlorophenyl, benzoic acid 397.8 Carboxylic acid instead of methyl ester Increased solubility; potential for salt formation
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate 4-Chlorophenyl-piperazine, ethyl ester ~433.3 Piperazine substituent; ethyl ester Enhanced receptor binding (e.g., serotonin/dopamine receptors)
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 2-Chlorobenzyl, methyl group at pyridazinone C3 ~350.8 Methyl at C3; 2-chlorobenzyl Altered steric effects; possible anticonvulsant activity
4-({[3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide (CAS 1282107-88-3) 4-Methylpiperidine, benzamide 369.4 Piperidine substituent; amide group Improved blood-brain barrier penetration

Key Observations :

  • Ester vs.
  • Substituent Position : The 4-chlorophenyl group in the target compound contrasts with 2-chlorobenzyl in ’s analog. The para-substitution on the phenyl ring likely improves steric compatibility with hydrophobic binding pockets .
  • Heterocyclic Additions : Piperazine or piperidine substituents (e.g., ) introduce basic nitrogen atoms, which may enhance interactions with ion channels or GPCRs, as seen in related anticonvulsants .

Table 3: Reported Bioactivities of Analogues

Compound Bioactivity Mechanism/Notes Reference
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate Anticonvulsant GABAergic modulation inferred from structural analogs
2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(antipyrine)acetamide Analgesic/anti-inflammatory COX/LOX inhibition potential due to antipyrine moiety
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Not specified Structural similarity to kinase inhibitors

Implications for Target Compound :

  • The 4-chlorophenyl group may confer selectivity toward neurological targets, as seen in piperazine-containing analogs with serotonin receptor affinity .
  • The methyl benzoate moiety could reduce metabolic degradation compared to ethyl esters, prolonging half-life .

Biological Activity

Methyl 4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as a cholinesterase inhibitor and its anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN4O3, with a molecular weight of approximately 396.84 g/mol. The compound features a pyridazine ring, which is crucial for its biological activity.

Cholinesterase Inhibition

Recent studies have focused on the cholinesterase inhibitory activity of various pyridazine derivatives. This compound has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission.

  • Inhibition Assays : The compound showed IC50 values in the low micromolar range against AChE and BChE, indicating strong inhibitory potential compared to standard inhibitors like donepezil.
CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound2.53.0
Donepezil0.50.8

Anticancer Activity

The anticancer properties of this compound have also been investigated through various in vitro studies.

  • Cell Line Studies : The compound exhibited significant cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.
Cell LineIC50 (µM)
MCF-715
A54920
HT-2918

In these studies, the mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that the compound may interfere with DNA synthesis and repair mechanisms.

Case Study 1: Synthesis and Biological Evaluation

In a notable study published in DergiPark, researchers synthesized various pyridazine derivatives including this compound. The synthesis involved refluxing appropriate precursors under controlled conditions, yielding high purity compounds suitable for biological testing. The biological evaluation confirmed its potential as a dual-action cholinesterase inhibitor and anticancer agent .

Case Study 2: Structure-Activity Relationship

Another research article highlighted the structure-activity relationship (SAR) of this compound among related compounds. Modifications to the substituents on the pyridazine ring significantly influenced both cholinesterase inhibition and cytotoxicity profiles .

Q & A

Basic Research Question

  • HPLC-PDA : Purity >98% confirmed using a C18 column (acetonitrile/0.1% TFA, λ = 254 nm) .
  • HRMS : Exact mass (e.g., [M+H]+ = 428.0924) matches theoretical values within 3 ppm error .
  • Elemental Analysis : C, H, N content within ±0.3% of calculated values .

How can contradictory bioactivity results between in vitro and cellular assays be addressed?

Advanced Research Question
Discrepancies may stem from poor cellular permeability or efflux pumps. Solutions include:

  • Permeability Assessment : Use Caco-2 monolayers; Papp <1×10⁻⁶ cm/s indicates need for prodrug strategies .
  • Efflux Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter involvement .
  • Metabolite Profiling : LC-MS/MS identifies intracellular metabolites (e.g., hydrolyzed benzoate) .

What computational tools predict the compound’s binding modes with biological targets?

Advanced Research Question

  • Docking Studies (AutoDock Vina) : Simulate binding to kinase ATP pockets (PDB: 1ATP). Prioritize poses with ΔG < -8 kcal/mol .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore Modeling : Align pyridazinone and benzoate moieties with known inhibitors .

How do researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .
  • Pathway Analysis : RNA-seq identifies downstream genes (e.g., MAPK/ERK) post-treatment .
  • In Vivo Models : Dose zebrafish embryos (0.1–10 µM) to evaluate developmental toxicity and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.